2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
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Overview
Description
2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with an ethyl group at the 2-position and a carboxylic acid group at the 3-position. Tetrahydroisoquinolines are known for their presence in various natural products and their significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. The reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid .
Another approach involves the hydrogenation of isoquinoline derivatives. This method uses hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce the isoquinoline to the tetrahydroisoquinoline .
Industrial Production Methods
Industrial production of this compound often involves large-scale Pictet-Spengler reactions. The reaction conditions are optimized to maximize yield and purity, and the process is scaled up using continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of dihydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Chlorine, bromine
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Dihydroisoquinoline derivatives
Substitution: Halogenated tetrahydroisoquinolines
Scientific Research Applications
2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of various receptors, enzymes, and proteins. For example, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs) and protein-tyrosine phosphatase 1B (PTP-1B), leading to modulation of metabolic pathways and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the ethyl and carboxylic acid groups.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar to 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid but with a methyl group instead of an ethyl group.
3-Carboxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the ethyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and carboxylic acid groups enhances its reactivity and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
2-ethyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-13-8-10-6-4-3-5-9(10)7-11(13)12(14)15/h3-6,11H,2,7-8H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYDLJGQBRAFBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=CC=CC=C2CC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389720 |
Source
|
Record name | 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022919-86-3 |
Source
|
Record name | 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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